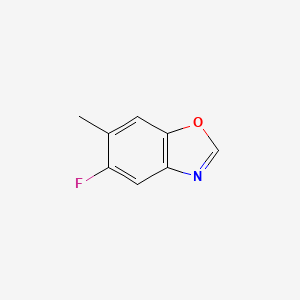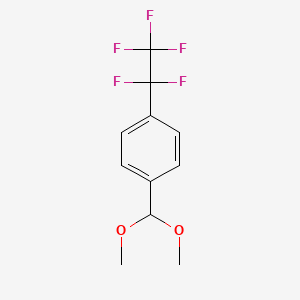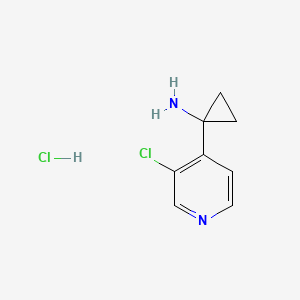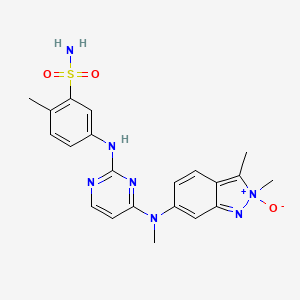
5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium is a complex organic compound with a unique structure that includes a diazepane ring, a sulfonyl group, and an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Solvents like dichloromethane and methanol are often used to facilitate these reactions under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted isoquinolines.
科学的研究の応用
5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-(1,4-Diazepan-1-ylsulfonyl)-1-isoquinolinamine
- 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one
Uniqueness
Compared to similar compounds, 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium has unique structural features that contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H17N3O3S |
|---|---|
分子量 |
307.37 g/mol |
IUPAC名 |
5-(1,4-diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C14H17N3O3S/c18-16-9-5-13-12(11-16)3-1-4-14(13)21(19,20)17-8-2-6-15-7-10-17/h1,3-5,9,11,15H,2,6-8,10H2 |
InChIキー |
INRGCARAPYRIPB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=C[N+](=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)




![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)


![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)
